molecular formula C15H9N5 B12817563 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile CAS No. 134036-53-6

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B12817563
CAS No.: 134036-53-6
M. Wt: 259.27 g/mol
InChI Key: CMMDWEJTQUTCKG-UHFFFAOYSA-N
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Description

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a structurally distinct compound that functions as a potent and selective inhibitor of protein kinase B (PKB), more commonly known as AKT. Its research value is primarily in the field of oncology, where it is used to probe the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancers. The compound exerts its effect by competitively binding to the ATP-binding site of AKT, thereby preventing the phosphorylation and subsequent activation of downstream substrates. This inhibition leads to the induction of apoptosis and the suppression of tumor cell growth in experimental models. Researchers utilize this tricarbonitrile derivative as a key chemical tool to investigate AKT-driven signaling networks, validate AKT as a therapeutic target, and study mechanisms of resistance to targeted cancer therapies. Its unique structure, incorporating an indole moiety, contributes to its specific binding affinity and makes it a valuable scaffold for further structure-activity relationship (SAR) studies in medicinal chemistry. A study published in the European Journal of Medicinal Chemistry identified this specific compound as a potent AKT inhibitor, highlighting its significance in chemical biology and drug discovery research.

Properties

IUPAC Name

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMDWEJTQUTCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274349
Record name TYRPHOSTIN B7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134036-53-6, 133550-06-8
Record name 3-Amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134036-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TYRPHOSTIN B7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Multicomponent Reaction:

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for its intriguing properties.

Chemical Reactions Analysis

Reactivity::

    Electrophilic Aromatic Substitution (EAS): The indole ring undergoes EAS reactions, such as halogenation, nitration, and Friedel-Crafts acylation.

    Nucleophilic Addition: The butadiene moiety can participate in Diels-Alder reactions.

    Reduction: Reduction of the nitrile groups yields corresponding amines.

Common Reagents and Conditions::

    Halogenation: Use halogens (e.g., Cl₂, Br₂) and Lewis acids (e.g., FeCl₃).

    Nitration: Employ a mixture of concentrated HNO₃ and H₂SO₄.

    Reduction: Use hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C).

Major Products::
  • Halogenation: Halogen-substituted derivatives.
  • Nitration: Nitro-substituted derivatives.
  • Reduction: Amines.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

    Biological Studies: Investigate its interactions with cellular targets.

    Materials Science: Explore its use in organic electronics and optoelectronic devices.

Mechanism of Action

    Target: Likely interacts with cellular proteins or enzymes.

    Pathways: Further studies needed to elucidate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 2-amino-1,3-diene-1,1,3-tricarbonitrile derivatives. Below is a detailed comparison with key analogs, categorized by substituent type and functional properties.

Indole/Indolyl-Substituted Derivatives

  • Target Compound: Structure: Indol-5-yl substituent. Biological Activity: PDGFR inhibition (IC50 = 20 μM); minimal EGFR inhibition (IC50 = 820 μM) . Synthesis: Derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile and indole-containing precursors. Physical Properties: Solid state; solubility in DMSO (75 mM) .
  • Compound 41 (): Structure: 2-Amino-4-(2-amino-6,8-dimethylchromon-3-yl)buta-1,3-diene-1,1,3-tricarbonitrile. Synthesis: Multi-step reaction involving chromone-carbonitrile precursors.

Aromatic Ring-Substituted Derivatives

  • 3,5-Diaminobiphenyl-2,4,6-tricarbonitrile (Compound 10, ): Structure: Biphenyl core with three cyano groups. Synthesis: Reflux of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with benzylidene-malononitrile in acetic acid. Physical Properties: Yellow crystals; m.p. 290–292°C; 80% yield . Applications: Intermediate for fused heterocycles.
  • 2-Amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile (Compound 2, ): Structure: Phenyl substituent. Reactivity: Forms pyridazine, pyrazole, and thiophene derivatives via cyclization .

Heterocyclic-Substituted Derivatives

  • 2-Amino-4-(furan-2-yl)penta-1,3-diene-1,1,3-tricarbonitrile (Compound 3, ): Structure: Furan substituent. Synthesis: Condensation with 2-acetylfuran. Electronic Properties: Enhanced electron-withdrawing effects due to furan’s oxygen atom .
  • 2-Amino-4-(thiophen-2-yl)isophthalonitrile (Compound 3i, ): Structure: Thiophene substituent. Physical Properties: m.p. 197–199°C; 79% yield . Applications: Potential optoelectronic material due to sulfur’s polarizability.

Hydroxyl-Substituted Derivatives

  • 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile (): Structure: Hydroxyphenyl group. Solubility: Moderate in polar solvents (e.g., ethanol, methanol) due to H-bonding . Applications: Research interest in polymers and colorants .

Comparative Data Table

Compound Name Substituent Melting Point (°C) Yield (%) Key Properties/Applications Reference
Target Compound (AG-370) Indol-5-yl N/A N/A PDGFR inhibition; DMSO-soluble
3,5-Diaminobiphenyl-2,4,6-tricarbonitrile Biphenyl 290–292 80 Heterocycle precursor
2-Amino-4-(furan-2-yl)penta-1,3-diene Furan N/A N/A Electron-deficient alkene reactivity
2-Amino-4-(4-hydroxyphenyl) derivative 4-Hydroxyphenyl N/A N/A High polarity; material science
Compound 3i (Thiophene) Thiophen-2-yl 197–199 79 Optoelectronic potential

Key Research Findings

  • Synthetic Flexibility : The target compound’s indole substituent allows for diverse functionalization, contrasting with phenyl or furan analogs that prioritize electronic modulation .
  • Biological Specificity: AG-370’s PDGFR selectivity is attributed to the indole moiety’s planar structure and H-bonding capacity, absent in non-aromatic derivatives .
  • Solubility Trends : Hydroxyl-containing analogs exhibit higher polar solvent solubility than the indole-based target compound, which relies on DMSO for dissolution .

Biological Activity

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a complex organic compound with significant biological activity. Its unique structure incorporates an indole moiety and multiple cyano groups, which contribute to its potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H9N5
  • Molecular Weight : 259.265 g/mol
  • CAS Number : 133550-06-8

The compound's structure allows for various chemical interactions that are crucial in biological systems. The presence of the indole ring is particularly important as it is known for its role in numerous biological activities.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that it can interact with cellular targets involved in tumor growth and proliferation. For instance, it has been found to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

A specific study demonstrated that this compound could reduce the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway.

Interaction with Biological Macromolecules

The compound's ability to bind with biological macromolecules has been explored. Binding studies suggest potential interactions with proteins involved in signal transduction and metabolic pathways. These interactions may lead to therapeutic effects by altering the normal function of these proteins.

Interaction TypeTarget MoleculeEffect
Protein BindingAktInhibition of cell survival
Enzyme InhibitionCyclin-dependent kinasesDisruption of cell cycle progression

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Condensation Reactions : Involving the reaction of indole derivatives with cyanoacetic acid derivatives.
  • Nucleophilic Additions : Utilizing nucleophiles to add across the double bonds in the butadiene framework.

These synthetic approaches allow for variations in the compound's structure, potentially enhancing its biological activity.

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal evaluated the anti-cancer efficacy of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound triggered apoptosis through caspase activation.

Case Study 2: Binding Affinity Studies

Another investigation focused on the binding affinity of this compound to various proteins involved in cancer signaling pathways. Using surface plasmon resonance (SPR) techniques, it was found to bind effectively to protein kinases with an affinity constant in the micromolar range. This suggests its potential as a lead compound for developing kinase inhibitors.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile and its derivatives?

Answer:
The compound can be synthesized via condensation reactions involving β-amino-α,γ-dicyanocrotononitrile with ketones or aldehydes under catalytic conditions. For example, heating β-amino-α,γ-dicyanocrotononitrile with acetophenone at 140°C in the presence of anhydrous ammonium acetate yields 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile, a structural analog . To introduce the indole moiety, aryl-substituted ketones (e.g., indolyl acetophenone) can be used. Subsequent heterocyclization with reagents like diazonium salts, hydrazines, or elemental sulfur generates pyridazine, pyrazole, or thiophene derivatives . Key steps:

  • Reagent selection : Diazonium salts for pyridazines, hydroxylamine for isoxazoles.
  • Purification : Crystallization from ethanol or acetic acid .

Basic: How should researchers characterize this compound and its derivatives spectroscopically?

Answer:
Use a combination of NMR, mass spectrometry (MS), and melting point analysis :

  • ¹H-NMR : Peaks at δ ~6.4–7.3 ppm (aromatic protons), δ ~3.7 ppm (methoxy groups in derivatives), and δ ~5.3 ppm (vinylic protons) .
  • MS : Confirm molecular weight via ESI-MS (e.g., [M+H]+ = 363.5 for a chromenopyridine derivative) .
  • Melting Point : Sharp melting points (e.g., 184.8°C) indicate purity .

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Antimicrobial Activity : Measure MIC values against E. coli, B. subtilis, and C. albicans using broth microdilution assays. For example, pyridazine derivatives show MICs as low as 12.5 µg/mL against B. cereus .
  • Kinase Inhibition : Assess PDGFR tyrosine kinase inhibition via IC₅₀ values (e.g., AG-370, a derivative, has IC₅₀ = 20 µM for PDGFR vs. 820 µM for EGFR) .
  • Cytotoxicity : Use MTT assays on melanoma/glioma cell lines (e.g., IC₅₀ = 5–10 µM for chromenopyridine analogs) .

Advanced: How can structural contradictions in SAR for antimicrobial derivatives be resolved?

Answer:
Contradictions arise from substituent effects on the indole or aryl groups. For example:

  • Hydrazone derivatives : A p-chlorophenyl substituent enhances activity against C. albicans (MIC = 25 µg/mL) but reduces potency against E. coli .
  • Thiophene derivatives : 3-Cyano-tetrahydrobenzo[b]thiophene substituents reduce E. coli activity but improve C. albicans inhibition .
    Methodological resolution :
    • Perform dose-response curves to confirm activity trends.
    • Use molecular docking to assess steric/electronic interactions with microbial targets.
    • Synthesize hybrid analogs (e.g., combining hydrazone and thiophene moieties) to balance selectivity .

Advanced: What computational approaches predict the solvatochromic and electronic properties of this compound?

Answer:

  • Solvatochromism : Measure UV-Vis spectra in solvent mixtures (e.g., water/DMSO) to study polarity-dependent spectral shifts. For analogs, negative solvatochromism (blue shift with polarity) is observed due to intramolecular charge transfer .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps and dipole moments, correlating with experimental solvatochromic data .
  • Molecular Dynamics : Simulate solvent interactions to explain preferential solvation in binary mixtures .

Advanced: How can this scaffold be optimized for multi-target kinase inhibition (e.g., PDGFR and c-Met)?

Answer:

  • Structural Modifications :
    • Introduce bulky substituents (e.g., 3,3-dimethylindole) to enhance PDGFR selectivity .
    • Add electron-withdrawing groups (e.g., trifluoromethyl) to improve c-Met binding .
  • Biological Testing :
    • Use kinase profiling panels to assess selectivity across 50+ kinases.
    • Validate dual inhibition via cell migration assays (PDGFR) and proliferation assays (c-Met) .
  • Pharmacokinetics : Optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in glioma models .

Advanced: What strategies mitigate solubility challenges during in vivo studies?

Answer:

  • Formulation : Use nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the tricarbonitrile moiety.
  • Co-solvents : Prepare stock solutions in DMSO (≤75 mM) and dilute in PBS containing 0.1% Tween-80 .

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